
N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N-(2,4-dichlorophenyl)-N-(2-phenylethyl)-N-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG belongs to the class of glycine transporter inhibitors and has been extensively studied for its effects on the central nervous system.
作用機序
DCPG acts as an inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine transporters, DCPG increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects:
DCPG has been shown to improve cognitive function in animal models of schizophrenia, anxiety, and depression. It has also been shown to enhance long-term potentiation, a process that is critical for learning and memory processes. Additionally, DCPG has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and emotion.
実験室実験の利点と制限
DCPG has several advantages as a research tool, including its high potency and selectivity for glycine transporters. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, DCPG has a relatively short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
Future research on DCPG should focus on its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, anxiety, and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of DCPG and its effects on synaptic plasticity and learning and memory processes. Finally, research should focus on developing more effective formulations of DCPG that can be administered in vivo with greater ease and efficacy.
科学的研究の応用
DCPG has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and cognitive impairment. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c23-18-11-12-21(20(24)15-18)25-22(27)16-26(14-13-17-7-3-1-4-8-17)30(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEZYBLEKPPGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



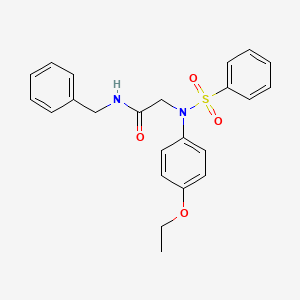
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3466091.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3466102.png)
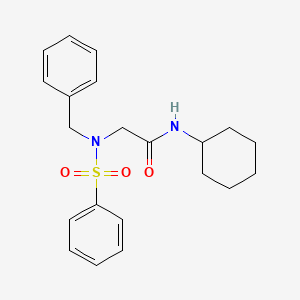
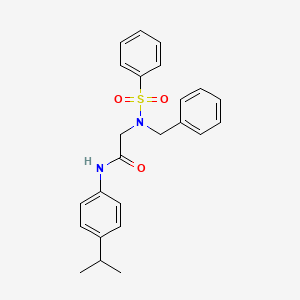
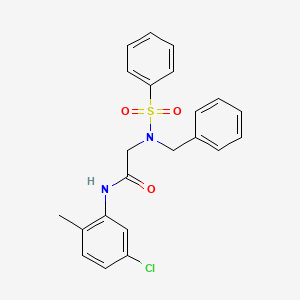
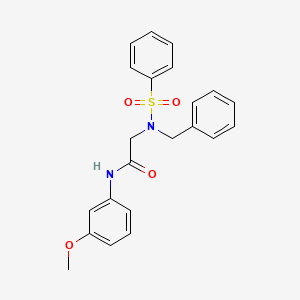
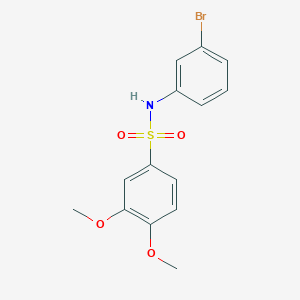
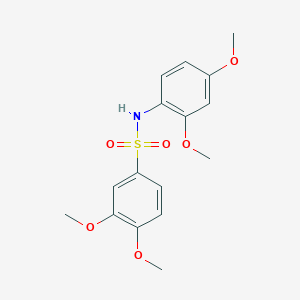

![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)